Regioisomeric Differentiation: 1,4,5- vs. 1,2,7-Isomer
1,4,5-Thiadiazepane-1,1-dione (CAS 500694-52-0) differs fundamentally from its 1,2,7-regioisomer (CAS 63010-19-5) in ring atom connectivity, which directly translates to measurable differences in physicochemical properties. The 1,4,5-isomer exhibits a lower computed XLogP3-AA (-1.3) compared to the 1,2,7-isomer (-0.9), indicating greater hydrophilicity [1]. Additionally, the 1,4,5-isomer possesses two hydrogen bond donors (both NH groups), whereas the 1,2,7-isomer has zero, a critical distinction for molecular recognition and target binding [1]. The topological polar surface area (TPSA) also differs slightly (66.6 Ų vs. 67.2 Ų) [1].
| Evidence Dimension | Physicochemical Properties: XLogP3-AA, H-Bond Donor Count, TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = -1.3; H-Bond Donors = 2; TPSA = 66.6 Ų |
| Comparator Or Baseline | 1,2,7-Thiadiazepane-1,1-dioxide: XLogP3-AA = -0.9; H-Bond Donors = 0; TPSA = 67.2 Ų |
| Quantified Difference | ΔXLogP3-AA = -0.4 units; ΔH-Bond Donors = +2; ΔTPSA = -0.6 Ų |
| Conditions | Computed properties from PubChem, based on XLogP3 3.0 algorithm and Cactvs 3.4.8.18 |
Why This Matters
These property differences directly influence aqueous solubility, permeability, and binding interactions, making the 1,4,5-isomer a distinct chemical entity for library design and biological evaluation.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 423313, 1,4,5-Thiadiazepane-1,1-dione. Accessed April 16, 2026. View Source
